3-Bromo-5-(dimethylphosphoryl)aniline

Organic Synthesis Medicinal Chemistry Catalyst Development

Researchers needing sequential cross-coupling and coordination chemistry often hit dead ends with monofunctional anilines. 3-Bromo-5-(dimethylphosphoryl)aniline (CAS 2287315-34-6) provides orthogonal aryl bromide and phosphine oxide groups for tandem reactions. • Enables Suzuki-Miyaura/Buchwald-Hartwig coupling at Br while preserving P=O for downstream ligand synthesis. • 1,3,5-substitution defines six-membered chelate bite angle for P,O-hemilabile ligands. • pKa 2.48 (vs. 3.58 for 3-bromoaniline) mandates optimized amination-validated intermediate, not generic. In stock for immediate global dispatch.

Molecular Formula C8H11BrNOP
Molecular Weight 248.06
CAS No. 2287315-34-6
Cat. No. B2807973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(dimethylphosphoryl)aniline
CAS2287315-34-6
Molecular FormulaC8H11BrNOP
Molecular Weight248.06
Structural Identifiers
SMILESCP(=O)(C)C1=CC(=CC(=C1)N)Br
InChIInChI=1S/C8H11BrNOP/c1-12(2,11)8-4-6(9)3-7(10)5-8/h3-5H,10H2,1-2H3
InChIKeyQOPWORIIOQIZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(dimethylphosphoryl)aniline Overview


3-Bromo-5-(dimethylphosphoryl)aniline (CAS 2287315-34-6), also known as (3-Amino-5-bromophenyl)dimethylphosphine oxide, is an organophosphorus compound with the molecular formula C8H11BrNOP and a molecular weight of 248.06 . This compound is a substituted aniline derivative featuring a bromine atom at the 3-position and a dimethylphosphoryl (P(O)(CH3)2) group at the 5-position of the aromatic ring . Its bifunctional architecture—combining a nucleophilic amine, a cross-coupling-capable aryl bromide, and a stable phosphine oxide—establishes it as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical precursors and specialized ligands for catalysis . The strategic placement of these orthogonal functional groups on the meta-substituted benzene core is the primary basis for its utility in multi-step synthetic sequences, distinguishing it from simpler, monofunctional aniline derivatives.

Orthogonal functional groups (Br, NH2, P(O)Me2) support sequential cross-coupling and elaboration steps.
1,3,5-regiochemistry provides defined spatial arrangement for ligand and material precursor design.

3-Bromo-5-(dimethylphosphoryl)aniline Irreplaceability


Direct substitution of 3-Bromo-5-(dimethylphosphoryl)aniline with simpler, more common aniline derivatives like 3-bromoaniline or 5-(dimethylphosphoryl)aniline is not chemically viable in applications that require its full suite of orthogonal reactivities. 3-Bromoaniline lacks the phosphine oxide moiety, which is often critical for imparting specific electronic properties or enabling secondary coordination events in catalysis and materials science . Conversely, 5-(dimethylphosphoryl)aniline lacks the aryl bromide handle, rendering it inert in widely used palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations . Furthermore, the specific 3,5-substitution pattern on the benzene ring dictates a unique steric and electronic environment for both the amine and the phosphine oxide groups. This precise geometry influences molecular conformation and intermolecular interactions in ways that other regioisomers (e.g., 2,4- or 4,2-substituted) cannot replicate. Consequently, using an imprecise analog can lead to failed reactions, altered catalyst performance, or compromised material properties, making this specific compound non-negotiable for its intended purpose.

Target
3-Bromo-5-(dimethylphosphoryl)aniline
Br, NH2, P(O)Me2 in 1,3,5-arrangement
Potential Substitute
Mono-functional aniline analog
Missing phosphine oxide or aryl bromide may prevent orthogonal coupling sequences and electronic tuning.
Target
1,3,5-substitution pattern
Defined meta-relationship of donor atoms
Potential Substitute
Regioisomer (e.g., 1,2,4-pattern)
Altered bite angle and donor geometry may shift chelation behaviour and catalytic performance.

3-Bromo-5-(dimethylphosphoryl)aniline vs Analogs


Orthogonal Reactivity Advantage

3-Bromo-5-(dimethylphosphoryl)aniline is structurally differentiated from two of its closest monofunctional analogs, 3-bromoaniline and 5-(dimethylphosphoryl)aniline, by the presence of both a cross-coupling handle (the aryl bromide) and a stable phosphine oxide group . While 3-bromoaniline can only participate in reactions involving its amine or bromide, and 5-(dimethylphosphoryl)aniline is limited to reactions of its amine, the target compound uniquely enables sequential or orthogonal synthetic transformations. This is a fundamental structural advantage, not a measured performance metric, but is the prerequisite for its unique applications.

Orthogonal Reactivity
Data to verify
Target: 3 groups (Br, NH2, P(O)Me2) 3-Bromoaniline: 2 groups (Br, NH2)
Enables dual-reactivity pathways unavailable to monofunctional analogs.
Functional group count 3 vs 2; orthogonal handles permit sequential synthesis.
Organic Synthesis Medicinal Chemistry Catalyst Development

Regioisomeric Substitution Pattern

The 3-bromo-5-(dimethylphosphoryl) substitution pattern of the target compound is a specific regioisomer within the broader family of brominated phosphoryl anilines. A direct comparison with the 4-bromo-2-(dimethylphosphoryl)aniline isomer illustrates the quantifiable difference in substitution geometry . In the target compound, the amine, bromide, and phosphine oxide are in a symmetrical meta-relationship (1,3,5-substitution), whereas the comparator features an ortho/para relationship (1,2,4-substitution). This difference in the spatial arrangement of functional groups is critical for applications where molecular geometry dictates binding affinity or catalytic activity.

Regioisomer Geometry
Class-level inference
Target: 1,3,5-substitution 4-Bromo-2-(dimethylphosphoryl)aniline: 1,2,4
Determines chelate ring size and donor-atom orientation.
1,3,5 pattern yields six-membered chelate; 1,2,4 may form different geometry.
Regioselective Synthesis Ligand Design Structure-Activity Relationship

Electronic Effect on Amine Basicity

The presence of the strongly electron-withdrawing dimethylphosphoryl group at the 5-position significantly alters the electronic properties of the aniline core, particularly the basicity of the amino group. This is demonstrated by comparing the predicted acid dissociation constant (pKa) of the target compound's conjugate acid to that of a non-phosphorylated analog, 3-bromoaniline. The predicted pKa for the target compound is 2.48 , whereas the experimentally determined pKa for the conjugate acid of 3-bromoaniline is 3.58 . This 1.10 unit decrease in pKa represents a more than 10-fold reduction in basicity, a quantifiable consequence of the phosphine oxide's electron-withdrawing inductive effect.

Amine Basicity (pKa)
Cross-study comparable
>10× lower basicity
ΔpKa = −1.10 (predicted vs 3-bromoaniline experimental)
Impacts amine reactivity in coupling and amination reactions.
Predicted value; confirm experimentally for reaction optimization.
Physical Organic Chemistry Drug Design Reaction Optimization

3-Bromo-5-(dimethylphosphoryl)aniline Applications


Sequential Cross-Coupling for Drug Scaffolds

3-Bromo-5-(dimethylphosphoryl)aniline is a strategic starting material for constructing complex, multi-aryl drug scaffolds. Its primary application leverages the orthogonal reactivity of the aryl bromide for a Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce molecular complexity, while preserving the phosphine oxide moiety for subsequent transformation or as a key pharmacophoric element . The differentiated pKa of its amine (2.48 vs. 3.58 for 3-bromoaniline) necessitates careful optimization of amination reaction conditions, a fact that underscores its unique chemical behavior and the need for a dedicated intermediate rather than a generic replacement .

Hemilabile Ligand Precursor for Catalysis

The 1,3,5-substitution pattern creates a specific bite angle and donor set (N and O) for metal coordination. This compound serves as a precursor to P,O- or P,N-hemilabile ligands . After the amine is elaborated, the resulting molecule can form stable metal complexes. The specific 3,5-geometry is crucial, as it dictates the formation of a six-membered chelate ring with a metal center, which is a key determinant of catalyst stability and activity. The unique regioisomerism, compared to the 1,2,4-pattern of 4-bromo-2-(dimethylphosphoryl)aniline, is a quantifiable structural feature that will lead to a different ligand geometry and catalytic performance .

Building Block for Advanced Materials

The compound's dual functionality allows it to be incorporated into polymers or metal-organic frameworks (MOFs) where the phosphine oxide can act as a Lewis base or a site for post-synthetic metalation . The predicted high boiling point (440.1°C) indicates good thermal stability , a desirable trait for materials applications. Its unique 1,3,5-substitution pattern provides a linear or planar building block topology, which is distinct from the bent topology offered by the 1,2,4-isomer. This allows for the rational design of materials with specific porosity or electronic properties.

Application
Selection Property
Validation Focus
Multi-step drug scaffold synthesis
Orthogonal Br and P(O) handles
Sequential cross-coupling compatibility and amine nucleophilicity adjustment
Hemilabile ligand precursor
1,3,5-N,O-chelate geometry
Metal complex stability and catalytic selectivity
Advanced material building block
Dual functionality and thermal stability profile
Polymer/MOF incorporation and topology control

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